molecular formula C7H2Br3F3 B14769710 1,2,4-Tribromo-5-(trifluoromethyl)benzene

1,2,4-Tribromo-5-(trifluoromethyl)benzene

Katalognummer: B14769710
Molekulargewicht: 382.80 g/mol
InChI-Schlüssel: NREAWFXZNQDPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Tribromo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2,4-trifluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,2,4-Tribromo-5-(trifluoromethyl)benzene is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,4-Tribromo-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,4-Tribromo-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable for various research applications .

Eigenschaften

Molekularformel

C7H2Br3F3

Molekulargewicht

382.80 g/mol

IUPAC-Name

1,2,4-tribromo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Br3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H

InChI-Schlüssel

NREAWFXZNQDPPM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)Br)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.